molecular formula C8H13NO B14008477 2-Azabicyclo[3.3.1]nonan-3-one CAS No. 6330-42-3

2-Azabicyclo[3.3.1]nonan-3-one

Cat. No.: B14008477
CAS No.: 6330-42-3
M. Wt: 139.19 g/mol
InChI Key: UJGABPVHQWRXQU-UHFFFAOYSA-N
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Description

2-Azabicyclo[331]nonan-3-one is a nitrogen-containing heterocyclic compound with a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 2-Azabicyclo[3.3.1]nonan-3-one involves the radical C-carbonylation of methylcyclohexylamines. This process typically requires high pressure of carbon monoxide to ensure cyclization. The reaction conditions often involve the use of oxidants such as lead tetraacetate (Pb(OAc)₄) and potassium carbonate (K₂CO₃) to facilitate the formation of the bicyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and advanced purification techniques to ensure the compound’s quality.

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[3.3.1]nonan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidants like Pb(OAc)₄ and PhI(OAc)₂, and reducing agents such as sodium borohydride (NaBH₄). Reaction conditions often involve specific temperatures and solvents to optimize the reaction outcomes .

Major Products

The major products formed from these reactions include various lactams, imines, and nitroalkanes, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-Azabicyclo[3.3.1]nonan-3-one involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction often involves hydrogen bonding and other non-covalent interactions, which influence the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azabicyclo[3.3.1]nonan-3-one is unique due to its specific bicyclic structure, which imparts rigidity and stability. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring precise molecular architecture .

Properties

CAS No.

6330-42-3

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

2-azabicyclo[3.3.1]nonan-3-one

InChI

InChI=1S/C8H13NO/c10-8-5-6-2-1-3-7(4-6)9-8/h6-7H,1-5H2,(H,9,10)

InChI Key

UJGABPVHQWRXQU-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(C1)NC(=O)C2

Origin of Product

United States

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